N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
The FT-IR spectrum exhibits characteristic absorption bands:
- N–H Stretch : A broad peak at 3,310–3,280 cm⁻¹ corresponds to the secondary amine in the thiourea group.
- C=O Stretch : A strong signal at 1,680–1,660 cm⁻¹ arises from the benzamide carbonyl.
- C=S Stretch : A medium-intensity band at 1,250–1,230 cm⁻¹ confirms the thiocarbonyl group.
- Aromatic C=C : Peaks at 1,600–1,450 cm⁻¹ reflect the phenyl and pyrazole ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) assignments:
- Pyrazole H-4 : A singlet at δ 6.33 ppm.
- Phenyl Protons : Multiplet signals between δ 7.60–7.97 ppm for the benzamide aromatic ring and δ 7.68–7.79 ppm for the pyrazole-attached phenyl group.
- Amide NH : A broad singlet at δ 10.15 ppm (exchangeable with D₂O).
¹³C NMR (100 MHz, DMSO-d₆) key signals:
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 323.13 [M+H]⁺, consistent with the molecular weight of 322.38 g/mol. Fragmentation patterns include:
- Loss of the benzamide group (–C₇H₅NO, 121.05 Da), yielding a fragment at m/z 202.08.
- Cleavage of the thiourea bridge (–NHCSNH₂, 76.01 Da), producing a peak at m/z 247.12.
Thermodynamic Stability and Solubility Profiling
Thermogravimetric analysis (TGA) of analogous compounds reveals decomposition onset temperatures of 220–240°C, with maximum mass loss occurring at 300°C due to breakdown of the thiourea linkage. Differential scanning calorimetry (DSC) shows an endothermic melt transition at 222–225°C, confirming crystalline purity.
Solubility studies in common solvents (25°C):
| Solvent | Solubility (mg/mL) |
|---|---|
| Dimethyl sulfoxide | 45.2 ± 2.1 |
| Methanol | 8.7 ± 0.9 |
| Dichloromethane | 22.4 ± 1.5 |
| Water | <0.01 |
Properties
CAS No. |
90012-41-2 |
|---|---|
Molecular Formula |
C17H14N4OS |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[(5-phenyl-1H-pyrazol-3-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C17H14N4OS/c22-16(13-9-5-2-6-10-13)19-17(23)18-15-11-14(20-21-15)12-7-3-1-4-8-12/h1-11H,(H3,18,19,20,21,22,23) |
InChI Key |
FDQOFKZIFUCASM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)NC(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Phenyl-1H-pyrazole Precursors
- Starting Materials: Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates are synthesized via cyclization reactions involving hydrazines and β-ketoesters or related precursors.
- Typical Yields: 65–80% for ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates.
Reduction to (1,5-Diphenyl-1H-pyrazol-3-yl)methanol Derivatives
Oxidation to 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
Conversion to 1,5-Diphenyl-1H-pyrazole-3-carbonitriles
Formation of 1,5-Diphenyl-1H-pyrazole-3-carbothioamides
Final Coupling to Form N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide
- The carbothioamide intermediate is reacted with benzoyl chloride or benzoyl isothiocyanate derivatives under reflux in ethanol or suitable solvents.
- The product precipitates upon cooling and is purified by filtration and washing.
Alternative Synthetic Routes and Variations
- Some methods involve direct nucleophilic attack of the amine group on isothiocyanates to form carbamothioyl derivatives.
- Intramolecular cyclization can be induced under reflux to form heterocyclic analogs, but for the target compound, the open-chain carbamothioylbenzamide is preferred.
- Hydrazine hydrate and phenyl hydrazine are used in some routes to introduce the pyrazole ring and hydrazinecarboxamide functionalities, which are then converted to the carbamothioylbenzamide structure.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Analytical Data
- Spectroscopic Confirmation: The final compound and intermediates are confirmed by IR, $$^{1}H$$ NMR, and $$^{13}C$$ NMR spectroscopy.
- IR bands characteristic of NH (around 3100–3400 cm$$^{-1}$$) and C=O (around 1650–1700 cm$$^{-1}$$) confirm amide and thiourea functionalities.
- $$^{1}H$$ NMR shows aromatic protons and NH signals consistent with the structure.
- $$^{13}C$$ NMR confirms the presence of carbamothioyl carbon (C=S) and amide carbonyl carbons.
- Yields across steps are consistently high (70–89%), indicating efficient synthetic protocols.
- Purification typically involves recrystallization or filtration after precipitation.
Chemical Reactions Analysis
Types of Reactions
N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, docking studies have shown that the compound can bind to enzymes like Ampicillin-CTX-M-15, indicating its potential as an enzyme inhibitor . The binding interactions are primarily driven by hydrogen bonding and π-π interactions, which stabilize the compound within the active site of the enzyme .
Comparison with Similar Compounds
Key Observations :
- Pyrazole vs. Pyridine Substitution : Pyridine-based analogues (e.g., HL1 in ) exhibit enhanced photodynamic anti-inflammatory activity due to improved electron-withdrawing effects from chlorine/bromine substituents.
- Phenyl vs. Acetyl Groups : The acetyl group in N-((2-acetylphenyl)carbamothioyl)benzamide facilitates stronger hydrogen bonding with viral proteases (e.g., COVID-19’s 6LU7), achieving a binding energy of -4.97 kcal/mol . In contrast, the phenyl group in the target compound may enhance lipophilicity, favoring membrane permeability.
- Halogenation Effects : Chlorine or bromine substituents (e.g., 4-chloro/4-bromo derivatives in ) improve antibacterial and anti-inflammatory activities by increasing electrophilicity and interaction with biological targets.
Spectroscopic and Crystallographic Comparisons
- FT-IR Spectroscopy: All benzoylthiourea derivatives show characteristic peaks for C=O (~1650–1680 cm⁻¹), C=S (~750–850 cm⁻¹), and N-H (~3200–3400 cm⁻¹) stretching . Minor shifts occur based on substituents; e.g., electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce C=O wavenumbers.
- Crystal Packing : The target compound’s phenyl-pyrazole group likely stabilizes crystal lattices via π-π stacking, similar to 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide . In contrast, N-((2-acetylphenyl)carbamothioyl)benzamide forms intramolecular H-bonds (C=O⋯H-N), as confirmed by Hirshfeld surface analysis .
Q & A
Q. What are the recommended methods for synthesizing N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide and confirming its purity?
Synthesis typically involves reacting 4-aminopyrazole derivatives with benzoyl isothiocyanate in equimolar ratios under reflux conditions in polar aprotic solvents like DMF or ethanol. Post-synthesis, purification via recrystallization (using methanol or ethanol) is critical. Confirmation of purity and structure requires a combination of techniques:
Q. How can single-crystal X-ray diffraction (SC-XRD) be utilized to resolve the molecular structure of this compound?
SC-XRD is the gold standard for unambiguous structural elucidation:
- Crystal growth : Slow evaporation of saturated solutions (e.g., DMSO/water mixtures) yields diffraction-quality crystals .
- Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 298 K. Process data with SHELX (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsion angles .
- Validation : Check for R-factor consistency (<0.05 for high-quality data) and compare experimental bond parameters with DFT-optimized geometries (e.g., B3LYP/6-311G(d,p)) to identify discrepancies .
Q. What intermolecular interactions stabilize the crystal packing of this compound?
Key interactions include:
- Hydrogen bonds : N–H···S and N–H···O between thiourea and pyrazole/benzamide moieties .
- π–π stacking : Between phenyl rings (distance ~3.5–4.0 Å) .
- C–H···π interactions : Contributing to layered packing motifs .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., H-H, C-H, and S-H contacts) using CrystalExplorer .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound against viral proteases?
Q. How should researchers address contradictions between experimental and computational data (e.g., bond lengths, electronic properties)?
- Geometry optimization : Compare SC-XRD bond lengths/angles with DFT (B3LYP/6-311G(d,p)) results. Discrepancies >0.02 Å may indicate crystal packing effects .
- Electronic properties : Use NBO analysis to evaluate hyperconjugation (e.g., LP(S)→σ*(N–H)) and Fukui functions to identify reactive sites .
- Energy frameworks : Visualize intermolecular interaction energies (electrostatic, dispersion) with CrystalExplorer to explain packing deviations .
Q. What strategies optimize supramolecular assembly for enhanced bioactivity or material properties?
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to modify hydrogen-bond networks .
- Solvent engineering : Use solvents with high polarity (e.g., DMSO) to promote π–π stacking .
- DFT-driven design : Calculate interaction energies (e.g., dimer stabilization ~−20 kcal/mol) to prioritize synthons .
Q. How can Hirshfeld surface analysis resolve ambiguities in intermolecular interaction dominance?
Q. What computational methods validate the compound’s nonlinear optical (NLO) properties?
- Polarizability calculations : Use CAM-B3LYP with 6-311++G(d,p) basis set to compute α and β (hyperpolarizability) values .
- Solvent effects : Apply PCM model (e.g., in chloroform) to simulate experimental conditions.
- NLO activity : Compare with urea (β = 0.3728×10⁻³⁰ esu); values >1×10⁻³⁰ esu suggest potential for optoelectronic applications .
Q. How to design derivatives of this compound for improved pharmacokinetic properties?
Q. What experimental and computational approaches resolve crystallographic disorder or twinning?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
